Bienvenue dans la boutique en ligne BenchChem!

(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide

Carbonic anhydrase inhibition Enzyme binding affinity Glaucoma pharmacology

Brinzolamide (CAS 138890-62-7; key intermediate CAS 160982-16-1) is a chiral thieno[3,2-e][1,2]thiazine 1,1-dioxide sulfonamide that functions as a potent, reversible carbonic anhydrase inhibitor. It exhibits its highest affinity for human carbonic anhydrase II (CA-II), the predominant ocular isozyme, with an in vitro IC50 of 3.19 nM and a Ki of 0.13 nM.

Molecular Formula C6H6ClNO3S2
Molecular Weight 239.7 g/mol
CAS No. 160982-16-1
Cat. No. B063090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide
CAS160982-16-1
Molecular FormulaC6H6ClNO3S2
Molecular Weight239.7 g/mol
Structural Identifiers
SMILESC1C(C2=C(SC(=C2)Cl)S(=O)(=O)N1)O
InChIInChI=1S/C6H6ClNO3S2/c7-5-1-3-4(9)2-8-13(10,11)6(3)12-5/h1,4,8-9H,2H2/t4-/m1/s1
InChIKeyOFJGKGNJDCLNPM-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brinzolamide (CAS 160982-16-1) Procurement Guide: Carbonic Anhydrase II Inhibitor Potency, Isoform Selectivity, and Clinical Differentiation Data


Brinzolamide (CAS 138890-62-7; key intermediate CAS 160982-16-1) is a chiral thieno[3,2-e][1,2]thiazine 1,1-dioxide sulfonamide that functions as a potent, reversible carbonic anhydrase inhibitor. It exhibits its highest affinity for human carbonic anhydrase II (CA-II), the predominant ocular isozyme, with an in vitro IC50 of 3.19 nM and a Ki of 0.13 nM [1]. Brinzolamide demonstrates approximately 4-fold greater in vitro binding affinity for CA-II compared to dorzolamide [2], and is selective for CA-II and CA-IV (IC50 = 45.3 nM) over CA-I (IC50 ≈ 1,365 nM) [3]. Formulated as a 1% ophthalmic suspension at physiologic pH (7.4), brinzolamide is approved for reducing elevated intraocular pressure in open-angle glaucoma and ocular hypertension [4].

Why Brinzolamide (CAS 160982-16-1) Cannot Be Replaced by Dorzolamide or Other In-Class Carbonic Anhydrase Inhibitors Without Quantitative Justification


Although brinzolamide and dorzolamide share the same therapeutic class (topical carbonic anhydrase inhibitors) and demonstrate statistically equivalent IOP-lowering efficacy , they differ decisively in CA-II binding affinity (~4-fold; Ki 0.13 nM vs 1.9 nM), CA-I selectivity window (CA-I IC50 of ~1,365 nM for brinzolamide vs Ki of 50 μM for dorzolamide), ocular tolerability profile (discomfort score 1.3 units lower for brinzolamide; p < 0.05), and formulation pH (physiologic pH 7.4 suspension vs acidic pH 5.6 solution) [1]. These pharmacologic, biopharmaceutical, and patient-experience differences mean that substituting dorzolamide for brinzolamide without quantitative head-to-head evidence of equivalence on all relevant selection dimensions risks compromising either comfort-driven patient adherence, isoform selectivity for specific research applications, or experimental reproducibility in ocular pharmacology models. The evidence below provides the procurement-relevant quantitative comparisons.

Brinzolamide Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific and Procurement Decision-Making


CA-II Binding Affinity: Brinzolamide Exhibits ~4-Fold Higher Affinity Than Dorzolamide

Brinzolamide demonstrates an approximately 4-fold greater in vitro binding affinity for human carbonic anhydrase II compared to dorzolamide. Brinzolamide has a reported Ki of 0.13 nM (IC50 = 3.19 nM) for CA-II [1], whereas dorzolamide has a reported Ki of 1.9 nM for CA-II . This affinity difference has been independently corroborated in the peer-reviewed literature stating brinzolamide has 'an ≈4-fold greater in vitro binding affinity for CA-II than dorzolamide' [2].

Carbonic anhydrase inhibition Enzyme binding affinity Glaucoma pharmacology

CA-I Isoform Selectivity: Brinzolamide Spares CA-I at Concentrations That Fully Inhibit CA-II

Brinzolamide is highly selective for CA-II and CA-IV over CA-I, with an IC50 of approximately 1,365 nM for CA-I compared to 3.19 nM for CA-II, yielding a CA-I/CA-II selectivity ratio of ~428 [1][2]. In contrast, dorzolamide inhibits CA-I with a Ki of approximately 50 μM (50,000 nM) but also inhibits multiple other isoforms including CA-V, CA-VI, CA-IX, CA-XII, CA-XIII, and CA-XIV with Ki values between 3.5–52 nM, resulting in a broader isozyme inhibition profile [3]. Brinzolamide's narrower selectivity profile means that at therapeutic concentrations, CA-I in erythrocytes remains largely uninhibited.

Isoform selectivity Off-target profiling Carbonic anhydrase specificity

Ocular Comfort: Brinzolamide 1% Suspension Produces Significantly Lower Discomfort Scores Than Dorzolamide 2% Solution

In two independent, prospective, multicenter, double-masked, parallel-group trials comparing the ocular comfort of brinzolamide 1.0% ophthalmic suspension (t.i.d.) with dorzolamide 2.0% ophthalmic solution (t.i.d.), the ocular discomfort score for brinzolamide was 1.3 units lower than that for dorzolamide on a 4-unit ocular discomfort scale, a difference that was both statistically significant and clinically relevant [1][2]. Additionally, ocular discomfort at the time of instillation occurred approximately 3–9 times less frequently with brinzolamide 1% than with dorzolamide 2% (p < 0.05) in clinical trials of up to 18 months duration [3]. The most frequent adverse event with brinzolamide was transient blurred vision (20–25% of patients), whereas dorzolamide produced more ocular pain, burning, and stinging [1].

Ocular tolerability Patient adherence Formulation comparison

Aqueous Humor Flow Suppression: Brinzolamide Reduces Daytime Aqueous Flow by 0.47 μL/min vs 0.34 μL/min for Dorzolamide

In a randomized, double-masked, placebo-controlled study of 25 normal human subjects, brinzolamide 1% reduced daytime aqueous humor flow by 0.47 ± 0.20 μL/min (mean ± SD), whereas dorzolamide 2% reduced flow by 0.34 ± 0.20 μL/min [1]. The difference in aqueous flow suppression reached statistical significance (p < 0.05) [2]. At night, brinzolamide reduced aqueous flow by 0.16 ± 0.12 μL/min compared to 0.10 ± 0.13 μL/min for dorzolamide [1]. Brinzolamide reduced afternoon IOP by 1.5 ± 1.1 mm Hg vs 1.1 ± 1.0 mm Hg for dorzolamide [1].

Aqueous humor dynamics Fluorophotometry IOP-lowering mechanism

Retinal Microcirculation: Brinzolamide Produces Significantly Fewer Zero-Flow Pixels Than Dorzolamide

In a randomized, crossover, double-blind study of 15 patients with primary open-angle glaucoma, both brinzolamide and dorzolamide reduced the number of zero-flow pixels in the retina as measured by Heidelberg Retina Flowmeter (HRF), suggesting increased retinal blood flow. Brinzolamide treatment resulted in significantly fewer zero-flow pixels than dorzolamide (−6.41 difference; p = 0.024) [1][2]. Baseline zero-flow pixel reductions were −6.86 for brinzolamide and −0.452 for dorzolamide [1]. Both drugs increased retinal oxygen saturation to a similar degree [1].

Retinal blood flow Confocal scanning laser Doppler flowmetry Ocular hemodynamics

Fixed Combination Tolerability: Brinzolamide/Timolol Shows ~4-Fold Lower Ocular Irritation Rate Than Dorzolamide/Timolol

In a one-year, multicenter, randomized, double-masked, active-controlled, parallel-group trial comparing brinzolamide 1%/timolol 0.5% fixed combination (Brinz/Tim) with dorzolamide 2%/timolol 0.5% fixed combination (Dorz/Tim) in 437 patients, Brinz/Tim showed significantly less ocular irritation (2.7% vs. 10.6%; P = 0.0009) [1]. IOP-lowering efficacy was noninferior between the two combinations, with IOP reductions ranging from 7.2–9.2 mm Hg for Brinz/Tim and 7.4–8.9 mm Hg for Dorz/Tim; differences numerically favored Brinz/Tim at 9 of 12 study visits [1].

Fixed-combination therapy Ocular irritation Glaucoma adjunctive treatment

Brinzolamide (CAS 160982-16-1) Optimal Application Scenarios Based on Quantitative Differentiation Evidence


CA-II-Specific Enzyme Inhibition Studies Requiring Minimal CA-I Cross-Reactivity

For in vitro enzyme assays investigating CA-II pharmacology where CA-I inhibition is a confounding variable, brinzolamide (CA-I IC50 ≈ 1,365 nM; CA-II IC50 = 3.19 nM; selectivity ratio ~428) [1] offers a cleaner experimental window than dorzolamide, which additionally inhibits CA-V, CA-VI, CA-IX, CA-XII, CA-XIII, and CA-XIV (Ki 3.5–52 nM) [2]. Researchers studying CA-II-specific signaling or structure-activity relationships should select brinzolamide to minimize multi-isozyme inhibition artifacts.

Ocular Comfort and Patient Adherence Studies in Chronic Glaucoma Models

Brinzolamide's validated ocular comfort advantage—discomfort score 1.3 units lower than dorzolamide [3] and 3–9 times less frequent discomfort upon instillation (p < 0.05) [4]—makes it the preferred topical CAI for longitudinal animal or clinical studies where ocular surface tolerability and dosing compliance are critical endpoints. The physiologic pH 7.4 suspension formulation [4] is mechanically linked to this comfort advantage.

Ocular Hemodynamics and Retinal Neuroprotection Research

For investigations of retinal blood flow, optic nerve head perfusion, or neuroprotective mechanisms in glaucoma, brinzolamide has been shown to produce significantly greater improvement in retinal microcirculation (fewer zero-flow pixels; p = 0.024 vs dorzolamide) [5] and to increase optic nerve head blood flow in animal models [6]. Researchers studying the vascular component of glaucoma pathophysiology should prefer brinzolamide for its quantitatively superior ocular hemodynamic profile.

Fixed-Combination Formulation Development Targeting Improved Tolerability

In fixed-combination product development with β-blockers (e.g., timolol), brinzolamide-containing formulations demonstrate a ~4-fold lower ocular irritation rate (2.7% vs 10.6%; P = 0.0009) compared to dorzolamide-containing combinations, with noninferior IOP-lowering efficacy (7.2–9.2 mm Hg vs 7.4–8.9 mm Hg) [7]. Industrial formulation scientists developing next-generation glaucoma fixed combinations should base tolerability benchmarks on brinzolamide as the CAI component.

Quote Request

Request a Quote for (S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.